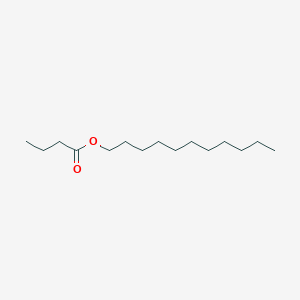
Undecyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl butyrate, also known as butanoic acid undecyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of butanoic acid and undecanol. This compound is known for its fruity odor and is used in various applications, including fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecyl butyrate can be synthesized through the esterification reaction between butanoic acid and undecanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to ensure high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Undecyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and undecanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the ester.
Aplicaciones Científicas De Investigación
Undecyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a fragrance in medicinal formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant fruity odor
Mecanismo De Acción
The mechanism of action of undecyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence metabolic processes. The ester can also interact with enzymes and receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl butyrate: Another ester with a fruity odor, used in similar applications.
Ethyl butyrate: Known for its pineapple-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings
Uniqueness of Undecyl Butyrate
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its higher molecular weight and distinct odor profile make it suitable for specific applications where other esters may not be as effective .
Propiedades
Número CAS |
5461-02-9 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
undecyl butanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3-14H2,1-2H3 |
Clave InChI |
DPMDQRRFSVRUMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


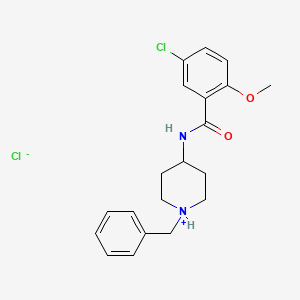
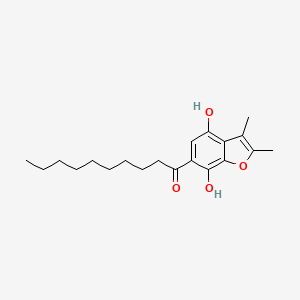

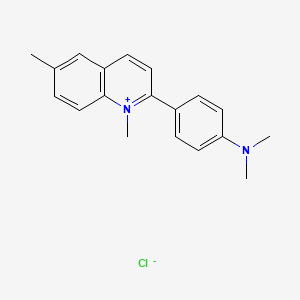
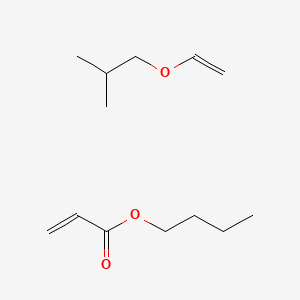
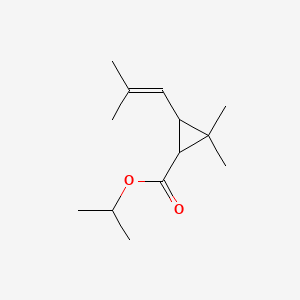
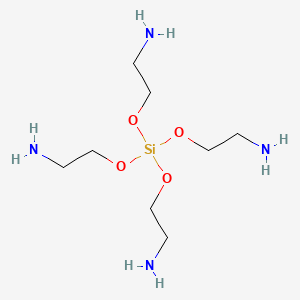
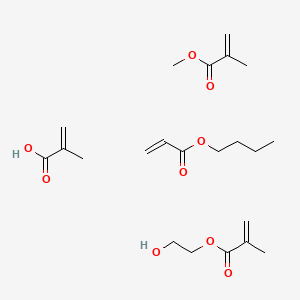

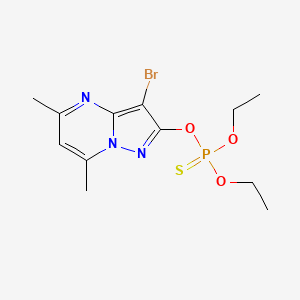
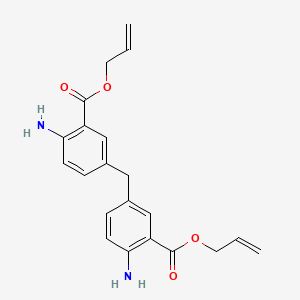
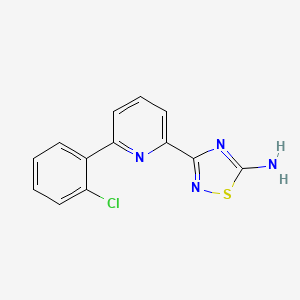
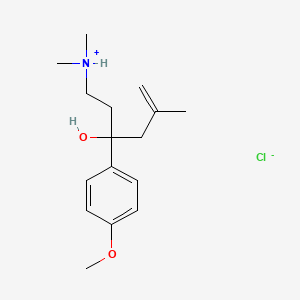
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
